DNV-II impurity 1 is a chemical compound identified by the CAS number 1005324-46-8. It is primarily recognized as an impurity associated with the pharmaceutical drug Darunavir, which is used in the treatment of HIV. The compound has a molecular formula of and a molecular weight of approximately 521.63 g/mol. Its structure includes multiple functional groups, such as hydroxyl and carbamate groups, which are crucial for its biological activity and interactions within pharmaceutical formulations.
DNV-II impurity 1 is synthesized through a series of chemical reactions that build upon a core structure derived from phenylbutan-2-yl compounds and sulfonamide derivatives. These reactions are typically performed in laboratory settings and can be scaled for industrial production.
This compound falls under the category of pharmaceutical impurities, specifically those related to protease inhibitors used in HIV treatment. Its classification is essential for regulatory compliance and quality control in pharmaceutical manufacturing.
The synthesis of DNV-II impurity 1 involves several critical steps:
The synthetic route typically employs controlled conditions to manage reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high-quality yields suitable for pharmaceutical applications.
The molecular structure of DNV-II impurity 1 consists of a complex arrangement featuring:
Key structural data includes:
DNV-II impurity 1 can undergo various chemical transformations:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may have enhanced biological activity or reduced toxicity.
The mechanism of action of DNV-II impurity 1 is closely tied to its role as an impurity in Darunavir formulations. It primarily affects the pharmacokinetics of Darunavir by influencing its absorption, distribution, metabolism, and excretion processes. The presence of impurities like DNV-II can alter the efficacy and safety profile of the drug by potentially interacting with biological targets or altering metabolic pathways.
Relevant data regarding its physical properties indicate that it maintains integrity under various storage conditions but should be handled with care due to its reactive nature.
DNV-II impurity 1 has several significant applications in scientific research:
DNV-II Impurity 1 (CAS 1005324-46-8) is a chiral organic compound designated as a process-related impurity of Darunavir, a potent HIV protease inhibitor used in antiretroviral therapy. Chemically identified as tert-butyl ((2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-yl)carbamate, this impurity arises during the synthetic manufacturing of Darunavir [3] [9]. Its primary significance lies in analytical chemistry, where it serves as a chromatographic reference standard for quality control. Regulatory agencies mandate strict monitoring of such impurities to ensure final drug product safety, as even trace amounts can compromise drug efficacy or indicate process inconsistencies [7] [9]. Recent research also notes its classification as a COVID-19-related research product, though its exact role in this context remains under investigation [1] [5].
DNV-II Impurity 1 belongs to the sulfonamide-carbamate structural class featuring multiple stereogenic centers and functional groups critical to its chemical behavior:
Table 1: Key Molecular Properties of DNV-II Impurity 1
Property | Specification |
---|---|
IUPAC Name | tert-butyl ((2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate |
SMILES Notation | O=S(C2=CC=C(N=O)C=C2)=O |
Chiral Centers | (2R,3S) configuration |
Key Functional Groups | Carbamate, sulfonamide, nitro, hydroxy, tert-butyl |
The compound's systematic name reflects its structural complexity: the carbamate protection (tert-butyloxycarbonyl, BOC), stereospecific hydroxy group, phenylmethyl chain, and the sulfonamide linkage to the 4-nitrophenyl ring [3] [7] [9]. This precise nomenclature facilitates unambiguous identification in regulatory documentation and analytical methods.
Impurity profiling forms a critical pillar of pharmaceutical quality assurance, governed by ICH guidelines Q3A(R2) and Q3B(R2) that mandate identification and control of impurities exceeding threshold limits (typically 0.10% for drug substances) [10]. DNV-II Impurity 1 exemplifies a "specified impurity" requiring:
The 2018 nitrosamine contamination crisis involving valsartan underscores the critical importance of impurity control. NDMA (N-nitrosodimethylamine), a genotoxic impurity detected in angiotensin receptor blockers, triggered global recalls when discovered at levels up to 60 mg/kg of active pharmaceutical ingredient (API) [6]. This incident highlighted how manufacturing process changes (e.g., solvent substitutions, nitrite reagent use) can introduce hazardous impurities, leading regulators to enforce stricter controls over synthetic routes and impurity reference standards like DNV-II Impurity 1 [6] [10].
Table 2: Commercial Availability of DNV-II Impurity 1 for Regulatory Compliance
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
TRC | H948130 | Not specified | 10 mg | $160 |
Medical Isotopes | 46683 | Not specified | 100 mg | $2,200 |
SynZeal | SZ-D045014 | >95% | Custom | Quote-based |
BOC Sciences | Custom | >95% | mg to gram | Quote-based |
Suppliers provide this impurity standard with comprehensive characterization data including HPLC chromatograms, mass spectra, and optical rotation values to support regulatory filings such as Abbreviated New Drug Applications (ANDAs) [3] [7]. Purity specifications typically exceed >95%, with some vendors offering pharmacopeial traceability (USP/EP) where feasible [3] [5]. The significant price differential ($16/mg vs. $22/mg) reflects batch-specific certification rigor rather than compositional differences.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8